![molecular formula C12H8N6 B103264 2H-Benzotriazole, 2-(2-azidophenyl)- CAS No. 15284-70-5](/img/structure/B103264.png)
2H-Benzotriazole, 2-(2-azidophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzotriazole, 2-(2-azidophenyl)-, also known as BTA-N3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTA-N3 is a versatile compound that can be synthesized using various methods, and its applications range from organic synthesis to material science. In
Wirkmechanismus
2H-Benzotriazole, 2-(2-azidophenyl)- has a unique mechanism of action that involves the formation of a triazole ring. The triazole ring is formed through the reaction of the azide group of 2H-Benzotriazole, 2-(2-azidophenyl)- with a terminal alkyne or an alkyne-containing compound. This reaction is known as the Huisgen cycloaddition or click reaction. The triazole ring formed through this reaction is stable and has a high degree of conjugation, which makes it useful for various applications.
Biochemical and Physiological Effects:
2H-Benzotriazole, 2-(2-azidophenyl)- has been shown to have low toxicity and is not mutagenic or carcinogenic. 2H-Benzotriazole, 2-(2-azidophenyl)- has been studied for its potential use as a fluorescent probe for imaging biological systems. 2H-Benzotriazole, 2-(2-azidophenyl)- has also been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
2H-Benzotriazole, 2-(2-azidophenyl)- has several advantages for lab experiments, including its versatility, stability, and ease of synthesis. 2H-Benzotriazole, 2-(2-azidophenyl)- can be synthesized using various methods, and its stability makes it useful for various applications. However, 2H-Benzotriazole, 2-(2-azidophenyl)- has some limitations, including its sensitivity to light and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on 2H-Benzotriazole, 2-(2-azidophenyl)-, including the development of new synthesis methods, the exploration of its potential applications in drug delivery and imaging, and the study of its interactions with biological systems. 2H-Benzotriazole, 2-(2-azidophenyl)- has the potential to be used as a versatile building block for the synthesis of various materials and could have significant implications for the fields of material science and organic synthesis.
Synthesemethoden
2H-Benzotriazole, 2-(2-azidophenyl)- can be synthesized using various methods, including the reaction of 2-aminophenyl azide with 2H-benzotriazole, the reaction of 2-azidophenyl isocyanate with 2H-benzotriazole, and the reaction of 2-azidophenyl isothiocyanate with 2H-benzotriazole. The most commonly used method for synthesizing 2H-Benzotriazole, 2-(2-azidophenyl)- is the reaction of 2-aminophenyl azide with 2H-benzotriazole. This method involves the reaction of 2-aminophenyl azide with 2H-benzotriazole in the presence of a catalyst such as copper (I) iodide or palladium (II) acetate.
Wissenschaftliche Forschungsanwendungen
2H-Benzotriazole, 2-(2-azidophenyl)- has been extensively studied for its potential applications in various fields of science. In organic synthesis, 2H-Benzotriazole, 2-(2-azidophenyl)- is used as a reagent for the synthesis of various organic compounds, including heterocycles, azides, and alkynes. 2H-Benzotriazole, 2-(2-azidophenyl)- is also used as a stabilizer for polymers and as a corrosion inhibitor for metals. In material science, 2H-Benzotriazole, 2-(2-azidophenyl)- is used as a building block for the synthesis of various materials, including metal-organic frameworks, covalent organic frameworks, and porous organic polymers.
Eigenschaften
CAS-Nummer |
15284-70-5 |
---|---|
Produktname |
2H-Benzotriazole, 2-(2-azidophenyl)- |
Molekularformel |
C12H8N6 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
2-(2-azidophenyl)benzotriazole |
InChI |
InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H |
InChI-Schlüssel |
OSVLYBSRHUTBKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
Kanonische SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
Andere CAS-Nummern |
15284-70-5 |
Synonyme |
2-(2-Azidophenyl)-2H-benzotriazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.